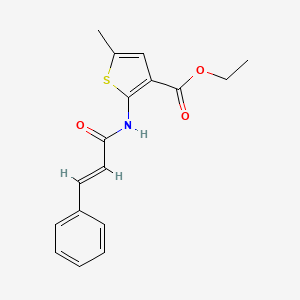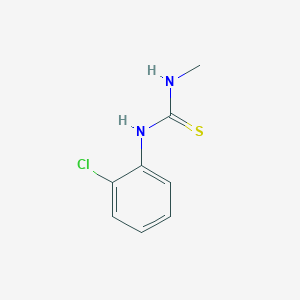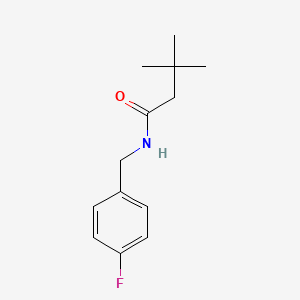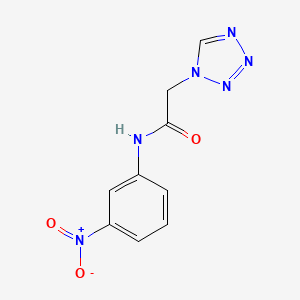![molecular formula C12H15N5S B5862346 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B5862346.png)
5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine, also known as Pemetrexed, is a chemotherapy drug used in the treatment of various types of cancer, including mesothelioma, non-small cell lung cancer, and pancreatic cancer. Pemetrexed belongs to the class of antifolate drugs that inhibit the synthesis of nucleotides, which are essential for the growth and replication of cancer cells.
Mechanism of Action
5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine inhibits the synthesis of nucleotides by blocking the enzymes involved in folate metabolism, such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. This inhibition leads to the depletion of nucleotides, which are essential for the growth and replication of cancer cells. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits the synthesis of DNA and RNA, which are essential for cell division and growth. This compound also disrupts the formation of microtubules, which are involved in cell division and movement. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine has several advantages for lab experiments. It has a broad spectrum of antitumor activity and can be used in the treatment of various types of cancer. This compound is also well-tolerated by patients and has a low incidence of side effects. However, this compound has some limitations for lab experiments. It is not effective in all types of cancer, and its efficacy may vary depending on the stage and type of cancer. This compound also has a narrow therapeutic window, which means that the dosage must be carefully controlled to avoid toxicity.
Future Directions
There are several future directions for the research and development of 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine. One area of research is the identification of biomarkers that can predict the response to this compound treatment. Another area of research is the development of new formulations and delivery methods that can improve the efficacy and safety of this compound. Additionally, there is a need for more clinical trials to evaluate the efficacy and safety of this compound in the treatment of various types of cancer. Overall, this compound has shown promising results in the treatment of cancer and has the potential to be a valuable addition to the current arsenal of chemotherapy drugs.
Synthesis Methods
The synthesis of 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine involves the condensation of 4,6-dimethyl-2-pyrimidinethiol with 2,4-diamino-5-methyl-6-[(2,4,5-trimethoxyphenyl)methyl] pyrido[2,3-d]pyrimidine in the presence of a base. The resulting intermediate is then treated with N,N-dimethylglycine to form this compound.
Scientific Research Applications
5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of various types of cancer. Several studies have shown that this compound has a broad spectrum of antitumor activity and can be used as a single agent or in combination with other chemotherapy drugs. This compound has also been shown to be effective in the treatment of recurrent or metastatic non-small cell lung cancer and mesothelioma.
properties
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-7-4-8(2)16-12(15-7)18-6-10-5-14-9(3)17-11(10)13/h4-5H,6H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALDLUFSZFXMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CN=C(N=C2N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[allyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5862274.png)
![1,1'-[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5862281.png)
![2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide](/img/structure/B5862292.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B5862298.png)


![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)

![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)



![2-[benzyl(3-nitrobenzyl)amino]ethanol](/img/structure/B5862367.png)
![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)